

Lenaldekar: Application Notes and Protocols for In-Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenaldekar is a quinolinyl hydrazone-derived compound that has demonstrated potent antiproliferative and pro-apoptotic effects, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1] Its mechanism of action involves the modulation of the PI3K/Akt signaling pathway.[1] Proper dissolution and preparation of **Lenaldekar** are critical for successful in-vivo studies to ensure accurate dosing and minimize vehicle-related toxicity. This document provides detailed protocols for the dissolution and preparation of **Lenaldekar** for intraperitoneal (i.p.) administration in murine models, summarizes its key chemical and biological properties, and illustrates the experimental workflow and its targeted signaling pathway.

Physicochemical and Biological Properties of Lenaldekar

Lenaldekar is a yellow powder with poor aqueous solubility. Its biological activity is centered on its ability to selectively inhibit the proliferation of T-cells and induce apoptosis in leukemic blasts.[1]



Property	Value	Reference
Molecular Formula	C18H14N4	[1]
Molecular Weight	286.33 g/mol	[1]
Appearance	Yellow powder	[1]
Solubility	DMSO: 100 mg/mL	[1]
Storage (Powder)	2-8°C	[1]
Storage (Stock Solution)	Aliquot and freeze at -20°C (stable for up to 3 months)	[1]
In-Vivo Activity	Reduces the growth of human T-ALL in murine xenograft models (16 mg/kg, i.p., b.i.d)	[1]
Mechanism of Action	Diminishes phosphorylation of Akt (T308 and S473), acting upstream of PI3K/Akt	[1]

Experimental Protocols Preparation of Lenaldekar Stock Solution

Objective: To prepare a high-concentration stock solution of **Lenaldekar** in a suitable solvent.

Materials:

- Lenaldekar powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:



- Accurately weigh the desired amount of Lenaldekar powder.
- Add the appropriate volume of sterile DMSO to achieve a concentration of 100 mg/mL.
- Vortex the solution vigorously until the powder is completely dissolved. A clear, yellow solution should be obtained.
- If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C. Stock solutions are stable for up to 3 months.[1]

Preparation of Lenaldekar Dosing Solution for Intraperitoneal Injection

Objective: To prepare a biocompatible dosing solution of **Lenaldekar** for intraperitoneal administration in mice, based on a known effective dose of 16 mg/kg.[1] This protocol provides a common co-solvent formulation to minimize DMSO toxicity.

Materials:

- Lenaldekar stock solution (100 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile saline (0.9% NaCl)
- Sterile conical tubes

Protocol:

 Calculate the Required Volume: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).



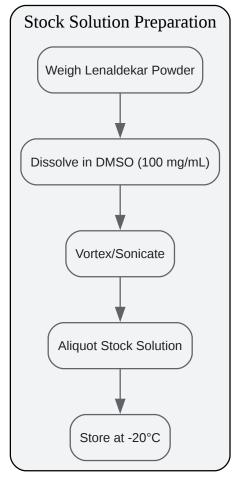
- Formulation (Example for a 10 mL final volume): This formulation results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - To the Lenaldekar stock solution in DMSO, add PEG300. For a 10 mL final volume, this would be 4 mL of PEG300.
 - Mix thoroughly until the solution is homogenous.
 - Add Tween-80 to the mixture. For a 10 mL final volume, this would be 0.5 mL of Tween-80.
 - Mix again until a uniform solution is achieved.
 - Add sterile saline to bring the total volume to 10 mL. For this example, you would add 4.5 mL of saline.
 - The amount of 100 mg/mL Lenaldekar stock solution to be added depends on the desired final concentration for dosing. For a 16 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume (0.2 mL), the final concentration of the dosing solution needs to be 1.6 mg/mL.
- Final Preparation Steps:
 - Vortex the final dosing solution thoroughly. The solution should be clear or a fine, homogenous suspension.
 - Visually inspect the solution for any precipitation before each administration. If it is a suspension, ensure it is well-mixed to guarantee uniform dosing.
 - It is recommended to prepare the dosing solution fresh before each use.

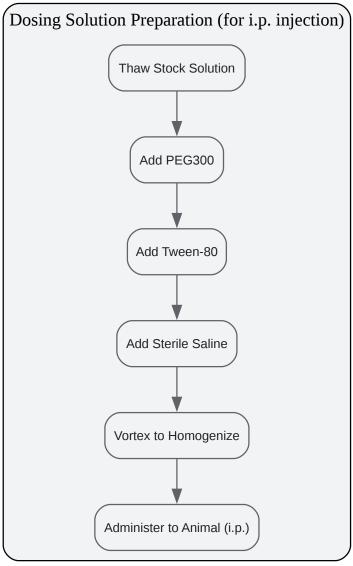
Note on Vehicle Safety: While DMSO is an effective solvent, it can cause toxicity at high concentrations.[2][3] It is advisable to keep the final concentration of DMSO in the injected solution below 10%.[2][4] Always include a vehicle control group in your in-vivo experiments.

Visualizations

Experimental Workflow for Lenaldekar Preparation





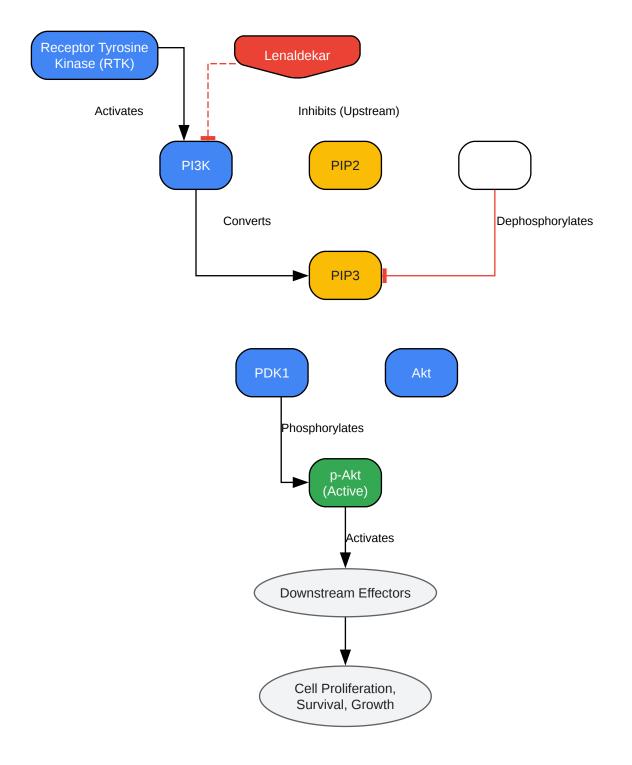


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Caption: Workflow for Lenaldekar preparation.

Lenaldekar's Proposed Signaling Pathway





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Caption: Lenaldekar's inhibition of the PI3K/Akt pathway.



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